N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396881-83-6
VCID: VC11890832
InChI: InChI=1S/C16H14N4O3S/c21-14(12-4-8-24-10-12)20-16-19-13(9-23-16)15(22)18-7-3-11-1-5-17-6-2-11/h1-2,4-6,8-10H,3,7H2,(H,18,22)(H,19,20,21)
SMILES: C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.4 g/mol

N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

CAS No.: 1396881-83-6

Cat. No.: VC11890832

Molecular Formula: C16H14N4O3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide - 1396881-83-6

Specification

CAS No. 1396881-83-6
Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
IUPAC Name N-(2-pyridin-4-ylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C16H14N4O3S/c21-14(12-4-8-24-10-12)20-16-19-13(9-23-16)15(22)18-7-3-11-1-5-17-6-2-11/h1-2,4-6,8-10H,3,7H2,(H,18,22)(H,19,20,21)
Standard InChI Key NRPWOOFLMXPNND-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Canonical SMILES C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3

Introduction

Synthesis Pathway

  • Oxazole Ring Formation: Oxazoles can be synthesized through various methods, including the reaction of amino acids with aldehydes or ketones.

  • Attachment of Pyridin-4-yl Ethyl Group: This involves alkylation reactions where an ethyl group with a pyridin-4-yl substituent is attached to the oxazole ring.

  • Thiophene-3-amido Group Attachment: This step typically involves amide coupling reactions between the oxazole ring and thiophene-3-carboxylic acid derivatives.

Biological Activities and Potential Applications

While specific biological data for N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is not available, compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Oxazole and thiophene derivatives have been explored for their antimicrobial properties.

  • Anti-inflammatory Activity: Some oxazole and thiophene compounds have demonstrated anti-inflammatory effects.

Data Tables and Research Findings

Given the lack of specific data on this compound, the following table provides a general overview of related compounds and their biological activities:

Compound TypeBiological ActivityReferences
Oxazole DerivativesAntimicrobial, Anti-inflammatory
Thiophene DerivativesAnti-inflammatory, Antimicrobial
Pyridine DerivativesVarious therapeutic applications

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high yield.

  • Biological Screening: Evaluating the compound's antimicrobial, anti-inflammatory, and other potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological efficacy and selectivity.

Given the current lack of specific information, future research should focus on these areas to fully explore the potential of N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide.

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